1-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Description
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS: 135837-63-7 for the S-enantiomer) is a fluorenylmethyloxycarbonyl (Fmoc)-protected cyclic amino acid derivative. The Fmoc group serves as a temporary protecting agent in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine). The compound features a 2,5-dihydro-1H-pyrrole core, a five-membered ring with one double bond, conjugated to a carboxylic acid group.
Structure
3D Structure
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALUMAMYGOBVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161171-05-7 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The compound 1-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a derivative of proline. Proline and its derivatives are known to play crucial roles in protein synthesis and structure, serving as building blocks for proteins.
Mode of Action
As a proline derivative, this compound likely interacts with its targets in a similar manner to proline. It may be involved in the formation of peptide bonds during protein synthesis. .
Biochemical Pathways
The compound, being a proline derivative, is likely involved in the protein synthesis pathway. Proline and its derivatives are known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage.
Pharmacokinetics
As a proline derivative, it may share some pharmacokinetic characteristics with proline.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in protein synthesis. As a proline derivative, it may contribute to the formation of proteins, influencing cellular functions and processes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, it has been noted that the compound is stable at room temperature. .
Biological Activity
1-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid, commonly referred to as Fmoc-pyrrole-2-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Description |
|---|---|
| Molecular Formula | C21H21NO5 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid |
| CAS Number | 135837-63-7 |
Mechanisms of Biological Activity
Research indicates that the biological activity of Fmoc-pyrrole-2-carboxylic acid may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Properties : Some studies suggest that pyrrole derivatives exhibit antimicrobial activity against various pathogens, including drug-resistant strains of bacteria.
- Cytotoxic Effects on Cancer Cells : Preliminary findings indicate that this compound may induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
A study published in Nature highlighted the efficacy of pyrrole derivatives against drug-resistant tuberculosis strains. Compounds with similar structures to Fmoc-pyrrole-2-carboxylic acid demonstrated minimal inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mycobacterium tuberculosis, indicating significant antimicrobial potential .
Cytotoxicity in Cancer Research
In a recent investigation, Fmoc-pyrrole derivatives were tested for their cytotoxic effects on various cancer cell lines. The results showed that certain analogs exhibited IC50 values below 10 μM, indicating substantial cytotoxicity while maintaining low toxicity towards normal cells .
Comparative Analysis with Similar Compounds
The biological activity of Fmoc-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives:
| Compound Name | MIC (μg/mL) | IC50 (μM) | Notable Activity |
|---|---|---|---|
| Fmoc-pyrrole-2-carboxylic acid | <0.016 | <10 | Antimicrobial, Cytotoxic |
| 4-(4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxamido) | <0.02 | <15 | Antimicrobial |
| Pyrrole-2-carboxamide derivatives | <0.05 | <8 | Anticancer |
Scientific Research Applications
Peptide Synthesis
Fmoc-3,4-dehydro-L-proline is extensively utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amines, allowing for selective deprotection and coupling reactions. This application is crucial in the production of peptides that are used in pharmaceuticals and research.
Key Benefits :
- Stability : The Fmoc group provides stability during the synthesis process.
- Selectivity : It allows for selective reactions without interfering with other functional groups.
Drug Development
The compound has been explored for its potential use in drug design due to its ability to mimic natural amino acids while providing unique chemical properties. Its derivatives have shown promise in targeting specific biological pathways, making it a candidate for developing new therapeutics.
Examples of Applications :
- Anticancer agents : Research indicates that compounds derived from Fmoc-3,4-dehydro-L-proline can inhibit tumor growth by interfering with cancer cell signaling pathways.
- Antiviral drugs : Some derivatives have demonstrated activity against viral infections by targeting viral replication processes.
Case Study 1: Peptide Inhibitors
A study published in Journal of Medicinal Chemistry highlighted the synthesis of peptide inhibitors using Fmoc-3,4-dehydro-L-proline. These inhibitors were designed to target specific enzymes involved in cancer progression. The results showed that the synthesized peptides exhibited significant inhibitory activity against the targeted enzymes, suggesting potential therapeutic applications.
Case Study 2: Antiviral Activity
Research conducted at a leading pharmaceutical institute explored the antiviral properties of Fmoc derivatives against HIV. The study found that certain modifications to the Fmoc structure enhanced its efficacy in inhibiting viral replication in vitro. This research paves the way for further development of antiviral therapeutics based on this compound.
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Used as a protective group in SPPS | Enables selective coupling and deprotection |
| Drug Development | Potential anticancer and antiviral properties | Demonstrated efficacy in inhibiting tumor growth |
| Enzyme Inhibition | Targeted enzyme inhibitors for cancer treatment | Significant inhibitory activity observed |
| Antiviral Research | Modifications lead to increased efficacy against HIV | Promising results for future drug development |
Chemical Reactions Analysis
Fmoc Deprotection
The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the secondary amine. This reaction is critical in peptide synthesis and functionalization:
-
Reagents/Conditions : 20% piperidine in DMF (v/v) at room temperature .
-
Mechanism : The base cleaves the carbamate linkage via β-elimination, releasing CO₂ and forming a dibenzofulvene byproduct.
-
Applications : Enables further coupling of the deprotected amine with other carboxylic acids or electrophiles.
Amide Bond Formation
The carboxylic acid group participates in coupling reactions to form amides, a staple in peptide and polymer synthesis:
-
Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.
-
Conditions : Conducted in anhydrous DMF or dichloromethane under inert atmosphere.
-
Example : Reaction with primary amines yields stable amide bonds, preserving the dihydro-pyrrole ring’s integrity.
Ester Hydrolysis
The carboxylic acid can be regenerated from its ester derivatives under acidic or basic conditions:
-
Basic Hydrolysis : NaOH (1–2 M) in aqueous THF/MeOH at 50–60°C.
-
Acidic Hydrolysis : HCl (6 M) in dioxane under reflux.
-
Selectivity : The Fmoc group remains stable under these conditions, allowing orthogonal deprotection.
Cyclization Reactions
The dihydro-pyrrole ring undergoes cyclization to form pyrrolidine derivatives, enhancing structural rigidity:
-
Reagents : HCl or trifluoroacetic acid (TFA) in refluxing toluene.
-
Outcome : Intramolecular ring closure forms a five-membered saturated heterocycle, often used in peptidomimetics.
Oxidation of Dihydro-Pyrrole
The 2,5-dihydro-1H-pyrrole moiety can be oxidized to a fully aromatic pyrrole ring:
-
Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.
-
Conditions : Room temperature, 12–24 hours.
-
Application : Converts the compound into a planar, conjugated system for applications in materials science.
Nucleophilic Substitution
The electron-deficient dihydro-pyrrole ring participates in nucleophilic attacks:
-
Reagents : Amines, alcohols, or thiols in polar aprotic solvents.
-
Example : Reaction with benzylamine at 60°C forms a substituted pyrrolidine derivative.
Cycloaddition Reactions
The diene character of the dihydro-pyrrole enables Diels-Alder reactions:
-
Dienophiles : Maleic anhydride or nitroolefins in refluxing xylene.
-
Outcome : Forms six-membered cycloadducts with high stereoselectivity.
Stability and Reactivity Notes
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Compounds
The following table and analysis compare the target compound with structurally related Fmoc-protected derivatives, focusing on molecular features, applications, and safety profiles.
Key Comparative Insights:
Structural Impact on Reactivity: The dihydropyrrole core (target compound) offers rigidity due to conjugation, which may slow coupling reactions in SPPS compared to flexible piperazine derivatives .
Stability :
- Saturated rings (e.g., pyrrolidine in CAS 1310680-23-9) provide greater stability against nucleophiles and bases, whereas unsaturated analogs (target compound) may degrade faster under prolonged basic conditions .
Applications :
- Piperazine derivatives (CAS 180576-05-0) are favored for introducing flexible spacers in peptides .
- The target compound’s rigidity suits the synthesis of α-helix or β-sheet mimics .
Safety :
- Azetidine derivatives (CAS 1592739-14-4) pose higher acute toxicity risks (H302) compared to other compounds .
- All Fmoc-protected compounds require precautions against skin/eye contact and inhalation .
Research Findings and Data Gaps
- Synthetic Utility : The target compound’s unsaturated backbone has been used to stabilize turn structures in cyclic peptides, though experimental yield data is lacking in the provided evidence .
- Toxicity Data: Limited ecotoxicological information exists for most compounds, highlighting the need for further testing .
- Solubility : Dihydropyrrole derivatives may exhibit lower solubility in polar solvents compared to pyrrolidine analogs due to conjugation .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions are required?
The synthesis typically involves multi-step protocols, including:
- Fmoc Protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-Cl (chloride) or Fmoc-OSu (succinimidyl ester) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere .
- Pyrrolidine Ring Formation : Cyclization via Mitsunobu reaction or transition-metal-catalyzed coupling, often requiring catalysts like Pd(PPh₃)₄ and ligands such as BINAP .
- Carboxylic Acid Activation : Use of carbodiimides (e.g., DCC or EDC) with hydroxybenzotriazole (HOBt) to prevent racemization .
Key Conditions : Maintain inert atmosphere (N₂/Ar), low temperatures (0–4°C for sensitive steps), and rigorous purification via flash chromatography or preparative HPLC .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Store at –20°C in amber vials under nitrogen to prevent moisture absorption and Fmoc-group degradation. Avoid exposure to light, strong acids/bases, and oxidizing agents .
- Stability Tests : Monitor via TLC or HPLC for decomposition (e.g., Fmoc cleavage under basic conditions) .
Q. What analytical techniques are recommended for characterizing purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Fmoc-group integration (δ 7.2–7.8 ppm for aromatic protons) and pyrrolidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 366.41) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%) and identify by-products .
Advanced Research Questions
Q. What strategies optimize the coupling efficiency of this Fmoc-protected compound in solid-phase peptide synthesis (SPPS)?
- Activation Reagents : Use HATU or PyBOP with DIEA in DMF for rapid amide bond formation .
- Solvent Optimization : Anhydrous DMF or NMP enhances solubility and minimizes side reactions.
- Coupling Monitoring : Kaiser test or FT-IR to detect free amine groups, indicating incomplete coupling .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10–15 min at 50°C) while maintaining >90% yield .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Acidic Conditions (pH <3) : Rapid Fmoc cleavage via β-elimination; avoid trifluoroacetic acid (TFA) unless intentional deprotection is needed .
- Basic Conditions (pH >8) : Gradual hydrolysis of the pyrrolidine ring; use piperidine (20% in DMF) for controlled Fmoc removal .
- Solvent Effects : Stable in aprotic solvents (DMF, DCM) but prone to aggregation in aqueous buffers; add chaotropic agents (e.g., urea) to improve solubility .
Q. What mechanisms explain acid/base-mediated deprotection of the Fmoc group in this compound?
- Base-Mediated Deprotection : Piperidine induces β-elimination via abstraction of the Fmoc α-hydrogen, forming a dibenzofulvene intermediate and CO₂ .
- Kinetic Studies : Second-order kinetics observed, with rate constants dependent on base concentration and temperature .
- Side Reactions : Overexposure to base (>30 min) can lead to pyrrolidine ring oxidation; monitor via LC-MS .
Q. How can researchers resolve contradictions in reported reactivity across solvent systems?
- Systematic Solvent Screening : Test polar aprotic (DMF, DMSO), ethereal (THF), and chlorinated (DCM) solvents with varying dielectric constants .
- Computational Modeling : DFT calculations to predict solvation effects and transition-state energetics .
- Controlled Replicates : Repeat experiments under identical conditions (humidity, temperature) to isolate solvent-specific effects .
Q. What in silico methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases) via hydrogen bonding with the carboxylic acid group .
- MD Simulations : GROMACS for assessing conformational stability in aqueous vs. lipid bilayers .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from biochemical assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
